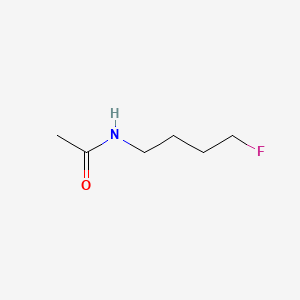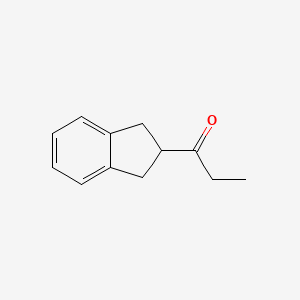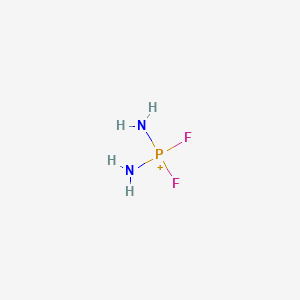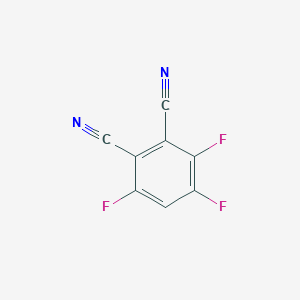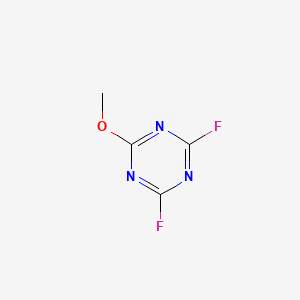
2,4-Heptanedione,3-ethyl-1,1,1-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- is a fluorinated diketone compound. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure significantly influences its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Compounds with substituted functional groups
Aplicaciones Científicas De Investigación
2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity, allowing it to form stable complexes with metal ions and other molecules. This property is exploited in catalysis and material science applications.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Pentanedione,1,1,1-trifluoro-: Similar structure but with a shorter carbon chain.
Acetyl trifluoroacetone: Another fluorinated diketone with different substituents.
Uniqueness
2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- is unique due to its longer carbon chain and the presence of an ethyl group, which influences its chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
438-25-5 |
|---|---|
Fórmula molecular |
C9H13F3O2 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
3-ethyl-1,1,1-trifluoroheptane-2,4-dione |
InChI |
InChI=1S/C9H13F3O2/c1-3-5-7(13)6(4-2)8(14)9(10,11)12/h6H,3-5H2,1-2H3 |
Clave InChI |
BHQIXRJKTWWITR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(CC)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


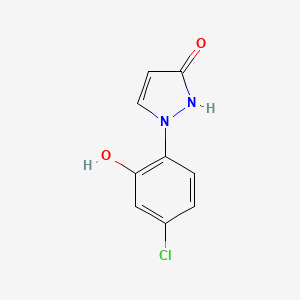
![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
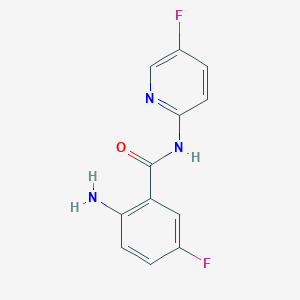
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)

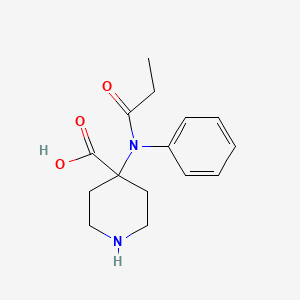
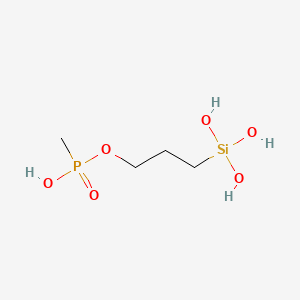
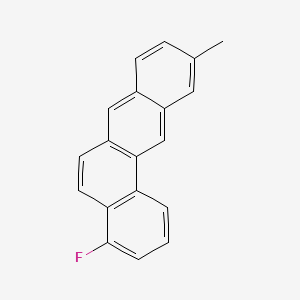
![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
